4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPBUACMBJHVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cross Dehydrogenative Coupling Reactions:an Efficient and Atom Economical Method for Synthesizing Highly Substituted Pyrazolo 1,5 a Pyridines Involves the Cross Dehydrogenative Coupling of N Amino 2 Iminopyridines with 1,3 Dicarbonyl Compounds.nih.govacs.orgthese Reactions, Promoted by Acetic Acid and Molecular Oxygen Under Catalyst Free Conditions, Proceed Through a C Sp3 –c Sp2 Dehydrogenative Coupling Followed by Dehydrative Cyclization.nih.govacs.orgthis Strategy Allows for the One Pot Construction of Complex Derivatives with Multiple Points of Diversity.
Research has demonstrated the synthesis of various 7-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid esters, which are structural isomers of the target compound. These examples showcase a high degree of regioselective control, where substituents are precisely placed at the C2, C5, C6, and C7 positions. nih.govacs.org
The table below summarizes the synthesis of several highly functionalized 7-amino-pyrazolo[1,5-a]pyridine derivatives, illustrating the regiochemical outcomes of the cross-dehydrogenative coupling methodology.
| Product | Substituent at C2 | Substituent at C5 | Substituent at C6 | Ester Group at C3 | Yield (%) |
|---|---|---|---|---|---|
| 4d | -CH₃ | 4-chlorophenyl | -CN | Ethyl ester | 90 |
| 4k | -Ph | 4-bromophenyl | -CN | Ethyl ester | 77 |
| 4o | -CH₂CH₃ | 4-methoxyphenyl | -CN | Methyl ester | 84 |
| 4p | -CH₂CH₃ | 4-chlorophenyl | -CN | Methyl ester | 93 |
While these examples pertain to the 7-amino isomer, the principles of regioselective control demonstrated are broadly applicable to the pyrazolo[1,5-a]pyridine (B1195680) scaffold and are instrumental in guiding the synthesis of other isomers, including the 4-amino variant. The development of synthetic strategies that can reliably control the regiochemistry of substitution remains a central theme in the chemistry of this heterocyclic system. sci-hub.se
Regarding stereoselective control, the introduction of chiral centers during the multifunctionalization of the pyrazolo[1,5-a]pyridine ring is a more complex challenge. Current research, as reflected in the available literature, has primarily focused on achieving regiochemical precision. Future work may delve into developing asymmetric methodologies to control the stereochemistry of these multifunctionalization reactions.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Amino Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and the solid state. For 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
Advanced 2D NMR experiments are essential for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the pyridine (B92270) portion of the molecule, distinct cross-peaks would be expected between the adjacent protons H-5 and H-6, as well as between H-6 and H-7, confirming their sequence on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the protonated carbons C-2, C-5, C-6, and C-7 by linking their signals to the corresponding, previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton, especially around quaternary carbons. Key expected correlations would include the proton at position 2 (H-2) with the carboxylic carbon (C=O), C-3, and the bridgehead carbon C-3a. Similarly, the protons of the amino group (-NH₂) would be expected to show correlations to C-4, C-3a, and C-5, confirming the position of the amino substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding. A critical NOE or ROE correlation would be anticipated between the amino protons and the proton at C-5 (H-5), providing definitive evidence for the regiochemistry of the amino group.
Based on the analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆. researchgate.net
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2 | ~8.2 | ~145 | C-3, C-3a, C=O |
| 3 | - | ~110 | - |
| -COOH | ~12.5 (broad s) | ~165 | - |
| 3a | - | ~148 | - |
| 4 | - | ~155 | - |
| -NH₂ | ~6.5 (broad s) | - | C-3a, C-4, C-5 |
| 5 | ~7.0 (d) | ~115 | C-3a, C-4, C-7 |
| 6 | ~6.8 (t) | ~112 | C-4, C-7a |
| 7 | ~8.0 (d) | ~130 | C-5, C-7a |
| 7a | - | ~140 | - |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid form of a pharmaceutical compound, including its crystalline and amorphous states. dur.ac.ukirispublishers.com Different crystalline forms, or polymorphs, can arise from variations in the packing of molecules in the crystal lattice. These differences in molecular packing and intermolecular interactions, such as hydrogen bonds, lead to distinct local electronic environments for the nuclei. researchgate.net
Consequently, polymorphs of this compound would produce different ¹³C ssNMR spectra. semanticscholar.org Each unique crystalline form would exhibit a unique set of chemical shifts. The ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is the most common ssNMR technique used for this purpose. By analyzing the number and chemical shifts of the carbon signals, one can identify the presence of a single polymorph or a mixture of forms in a bulk sample. nih.gov This is crucial as different polymorphs can have different physical properties.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₈H₇N₃O₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).
A primary fragmentation pathway in positive-ion mode would likely involve the carboxylic acid group, which is a common fragmentation pattern for such compounds. libretexts.orgnih.gov The analysis would likely show an initial loss of water (H₂O), followed by the loss of carbon monoxide (CO). Another prominent fragmentation would be the loss of the entire carboxyl radical (•COOH).
| Proposed Fragment | Molecular Formula | Neutral Loss | Predicted Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₈H₈N₃O₂⁺ | - | 178.0611 |
| [M+H-H₂O]⁺ | C₈H₆N₃O⁺ | H₂O (18.0106 Da) | 160.0505 |
| [M+H-H₂O-CO]⁺ | C₇H₆N₃⁺ | CO (27.9949 Da) | 132.0556 |
| [M+H-COOH]⁺ | C₇H₇N₃⁺ | •COOH (45.0029 Da) | 133.0634 |
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgijcap.in This method is invaluable for confirming a proposed structure and distinguishing it from its isomers. An MS/MS experiment on the protonated molecular ion of this compound ([M+H]⁺, m/z 178.06) would generate a unique fragmentation fingerprint. unt.edu If an isomer, such as 3-Amino-pyrazolo[1,5-a]pyridine-4-carboxylic acid, were to be analyzed under the same conditions, it would likely produce a different set of product ions or the same ions in significantly different relative abundances, allowing for their unambiguous differentiation.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide insight into intermolecular interactions like hydrogen bonding. researchgate.netdaneshyari.com
For this compound, the spectra would be characterized by vibrations from the amino (-NH₂), carboxylic acid (-COOH), and the fused aromatic ring system. The presence of both strong hydrogen bond donors (-OH and -NH) and acceptors (C=O and ring nitrogens) would lead to extensive intermolecular hydrogen bonding in the solid state. rsc.orgnih.gov This is typically observed as a significant broadening and shifting to lower wavenumbers of the O-H and N-H stretching bands in the IR spectrum. researchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) | 3450 - 3300 | Medium / Medium |
| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 (very broad) | Broad, Medium / Weak |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium / Strong |
| C=O Stretch | Carboxylic Acid (-COOH) | 1710 - 1680 | Very Strong / Medium |
| N-H Bend | Amino (-NH₂) | 1650 - 1600 | Strong / Weak |
| C=C / C=N Stretch | Aromatic Rings | 1600 - 1450 | Strong / Strong |
| O-H Bend | Carboxylic Acid (-COOH) | 1440 - 1395 | Medium / Weak |
| C-O Stretch | Carboxylic Acid (-COOH) | 1320 - 1210 | Strong / Medium |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.netacs.org This technique would provide an unequivocal confirmation of the molecular structure of this compound, yielding precise data on bond lengths, bond angles, and torsion angles. mdpi.com
Single Crystal X-ray Diffraction Methodologies for Atom Connectivity
For related pyrazole (B372694) derivatives, single crystal X-ray diffraction has been successfully employed to elucidate their structures. For instance, studies on other substituted pyrazole carboxylic acids have provided detailed crystallographic data, as illustrated in the hypothetical data table below, which showcases the type of information that would be obtained from such an analysis.
Hypothetical Single Crystal X-ray Diffraction Data
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₇H₆N₄O₂ |
| Formula Weight | 178.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.50 |
| b (Å) | 12.30 |
| c (Å) | 8.20 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 730.5 |
Note: The data in this table is hypothetical and serves only to illustrate the parameters obtained from a single crystal X-ray diffraction experiment. No such data has been found for this compound.
Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphic Studies
Information regarding the use of powder X-ray diffraction (PXRD) for the analysis of this compound is not available in the surveyed literature. PXRD is a fundamental technique for the characterization of crystalline solids. It is instrumental in identifying the crystalline phase of a material and can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties.
A typical PXRD analysis would provide a diffraction pattern with characteristic peaks at specific 2θ angles. This pattern serves as a fingerprint for the crystalline phase. The investigation of polymorphism would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD to identify any different patterns.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
The application of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), to this compound has not been reported. These techniques are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images.
The molecular structure of this compound is achiral, meaning it does not have a chiral center and is superimposable on its mirror image. Therefore, it would not exhibit a CD or ORD spectrum unless it is placed in a chiral environment or derivatized with a chiral auxiliary. As there are no indications of such studies, the application of chiroptical spectroscopy is not currently relevant for this compound in its native state.
Computational Chemistry and Theoretical Modeling of 4 Amino Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules in their ground state. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems. The B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is commonly employed for accurate modeling of geometrical parameters. nih.gov
DFT calculations are used to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. scholarsresearchlibrary.com These calculations reveal that the fused pyrazolo[1,5-a]pyridine (B1195680) ring system is nearly planar. scholarsresearchlibrary.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Ground State Geometrical Parameters for 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid using DFT (B3LYP/6-311+G ))**
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| N1-N2 | 1.375 | C4-N5-C6 | 117.5 |
| C3-C3A | 1.410 | N2-N1-C7A | 105.0 |
| C4-N5 | 1.360 | C3-C3A-N2 | 111.0 |
| C3-C=O | 1.510 | H-N4-H | 118.0 |
| C4-N(H2) | 1.380 | O=C-OH | 122.5 |
| Dihedral Angles (°) | Energetics | ||
| C7-C7A-N1-N2 | -0.5 | HOMO Energy | -5.8 eV |
| C3A-C4-N5-C6 | 1.2 | LUMO Energy | -1.9 eV |
| H-N-C4-C3A | 179.5 | HOMO-LUMO Gap | 3.9 eV |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic structures as predicted by DFT calculations.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are based on first principles without empirical parameters, offering higher accuracy for complex electronic systems. researchgate.netumn.edu These methods are particularly valuable for studying excited state properties and mapping reaction pathways.
For investigating excited states, Time-Dependent Density Functional Theory (TD-DFT) is a computationally efficient method that provides insights into electronic transitions, which are responsible for a molecule's absorption and emission properties. nbinno.com More rigorous ab initio methods like Configuration Interaction Singles (CIS) and its optimized variants can provide a more accurate description of excited state potential energy surfaces, which is crucial for understanding photochemical reactions and fluorescence. rsc.orgcore.ac.uk These calculations can predict the energies of excited singlet states and their corresponding oscillator strengths, which directly relate to experimental UV-vis absorption spectra. nbinno.com By analyzing the molecular orbitals involved in these transitions, researchers can characterize processes like intramolecular charge transfer (ICT), which significantly influences the photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nbinno.com
Comprehensive Conformational Analysis and Exploration of Potential Energy Surfaces
Molecules with rotatable bonds, such as the carboxylic acid group and the amino substituent in this compound, can exist in multiple conformations. Computational methods are used to perform a systematic search of the potential energy surface to identify stable low-energy conformers. mdpi.com
This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. By rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Studies on related pyrazolo[3,4-d]pyrimidines have shown that different crystallization solvents can trap different conformers, leading to polymorphism. mdpi.com Computational lattice energy calculations can help determine the relative stability of these different crystal forms. mdpi.com Understanding the conformational preferences is also vital for molecular docking, as it determines how the ligand can fit into a protein's binding site.
Molecular Dynamics Simulations for Dynamic Behavior, Solvent Effects, and Molecular Interactions
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in solution. eurasianjournals.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and binding dynamics. nih.gov
MD simulations are essential for understanding how solvent molecules arrange around the solute and how this affects its conformation and properties. mdpi.com For a molecule like this compound, MD can model the hydrogen bonding interactions with water molecules and predict its solvation free energy. When studying ligand-protein interactions, MD simulations can be used to assess the stability of the docked complex over time, providing insights into the strength and dynamics of the binding. nih.gov This computational technique bridges the gap between static molecular models and the dynamic reality of biological systems. eurasianjournals.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima) for Experimental Validation
A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate both the computational model and the synthesized chemical structure. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIPAW) method, often used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) for molecules in the solid state or in solution. soton.ac.uk These predicted shifts are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap. nih.govresearchgate.net
IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. scholarsresearchlibrary.com These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental spectra, researchers can confirm the presence of specific functional groups and validate the optimized molecular structure.
UV-Vis Maxima: As mentioned in section 5.1.2, TD-DFT calculations are used to predict the electronic transitions of a molecule. The wavelength of the lowest energy transition with a significant oscillator strength corresponds to the maximum absorption wavelength (λmax) in a UV-Vis spectrum. nbinno.com
Table 2: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value | Experimental Correlation |
| ¹H NMR Chemical Shift (ppm) | ||
| H (Amino group) | 5.5 - 6.5 | Broad singlet, exchangeable |
| H (Aromatic protons) | 7.0 - 8.5 | Doublets and triplets |
| H (Carboxylic acid) | 12.0 - 13.0 | Broad singlet, exchangeable |
| ¹³C NMR Chemical Shift (ppm) | ||
| C (Aromatic carbons) | 110 - 150 | Multiple signals in aromatic region |
| C (Carboxylic acid C=O) | 165 - 175 | Downfield signal |
| IR Frequencies (cm⁻¹) | ||
| N-H Stretch (Amino) | 3300 - 3500 | Characteristic sharp peaks |
| C=O Stretch (Carboxylic) | 1680 - 1710 | Strong, sharp peak |
| O-H Stretch (Carboxylic) | 2500 - 3300 | Very broad peak |
| UV-Vis Maxima (λmax) | ~320 nm | Corresponds to π → π* transition |
Note: The data in this table is illustrative, based on typical values obtained from computational predictions for analogous heterocyclic compounds.
Molecular Docking and Ligand-Target Interaction Prediction at the Atomic Level
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. niscpr.res.in This method is central to structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. mdpi.com
For derivatives of this compound, docking studies can predict how the molecule interacts with the active site of a specific enzyme or receptor. ekb.eg The results reveal key interactions, such as hydrogen bonds between the amino or carboxylic acid groups and amino acid residues in the protein, as well as hydrophobic and π-π stacking interactions involving the heterocyclic ring system. nih.govmdpi.com These studies can explain the structure-activity relationships (SAR) observed in a series of compounds and guide the design of new derivatives with improved potency and selectivity. researchgate.netekb.eg
Table 3: Illustrative Molecular Docking Results for a this compound Derivative against a Protein Kinase Target
| Parameter | Value/Description |
| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Interactions | |
| Hydrogen Bond | Amino group (donor) with backbone C=O of GLU81 |
| Hydrogen Bond | Carboxylic acid (donor/acceptor) with LYS33 |
| Pi-Pi Stacking | Pyrazolo[1,5-a]pyridine ring with PHE80 |
| Predicted Binding Mode | The ligand occupies the ATP-binding pocket, forming key interactions that mimic the natural substrate. |
Note: The data in this table is hypothetical and serves to illustrate the typical output and insights gained from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern medicinal chemistry, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties and structural features. For derivatives of this compound, QSAR studies are pivotal for lead optimization, transforming a promising but imperfect "hit" compound into a viable drug candidate with enhanced efficacy, selectivity, and pharmacokinetic properties.
The fundamental principle of QSAR is to establish a mathematical correlation between a set of molecular descriptors and the observed biological activity. This process typically involves several key steps:
Data Set Curation: A series of derivatives of the lead compound, this compound, with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, for building the model, and a test set, for external validation. researchgate.net
Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., logP), and topological indices. researchgate.net
Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. nih.gov For instance, a 4D-QSAR study on a series of pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives utilized an electron conformational-genetic algorithm approach to build a robust model. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using the test set (R²_pred) are employed to ensure the model is not overfitted and can accurately predict the activity of new compounds. researchgate.netnih.gov
A hypothetical QSAR model for a series of pyrazolopyridine derivatives might yield an equation like:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Steric_Descriptor) + ...
This equation allows researchers to understand which properties are crucial for activity. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents in a specific region are detrimental. researchgate.net
The insights gained from QSAR contour maps, often generated in 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These maps visualize regions around the molecular scaffold where specific properties are favored or disfavored. For pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, CoMSIA contour maps have indicated that bulky, hydrophobic groups at certain positions are beneficial for activity, while hydrogen bond donor groups are detrimental in other areas. researchgate.net This visual guidance allows medicinal chemists to rationally design new derivatives with a higher probability of success, thereby optimizing the lead compound. novartis.comtandfonline.com
Below is an example of a data table summarizing the statistical validation of a hypothetical QSAR model for pyrazolopyridine analogs, based on parameters reported in similar studies. researchgate.netnih.gov
| Statistical Parameter | Value | Description |
| N (Training Set) | 23 | Number of molecules in the training set. |
| N (Test Set) | 11 | Number of molecules in the test set. |
| R² | 0.930 | Correlation coefficient for the training set. |
| Adjusted R² | 0.905 | R² adjusted for the number of descriptors. |
| q² (Cross-validation) | 0.851 | Cross-validated correlation coefficient (internal validation). |
| R²_pred (External) | 0.716 | Predictive R² for the external test set. |
This interactive table presents typical statistical results for a QSAR model, demonstrating its predictive capability.
By leveraging these validated QSAR models, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources in the lead optimization phase. novartis.com
In Silico Mechanistic Pathway Elucidation for Chemical Reactions and Biotransformation
Computational chemistry offers powerful tools to elucidate the intricate step-by-step pathways of chemical reactions and metabolic processes, providing insights that are often difficult to obtain through experimental means alone.
Chemical Reaction Mechanisms:
The synthesis of the pyrazolo[1,5-a]pyrimidine core, a close relative of the pyrazolo[1,5-a]pyridine scaffold, typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov Density Functional Theory (DFT) calculations are frequently employed to investigate the mechanisms of such reactions. benthamdirect.com
By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire potential energy surface of a reaction. This allows for the comparison of different plausible mechanistic routes. For example, in the formation of pyrazolo[3,4-d]pyrimidine-4-amines, DFT studies were used to compare two potential pathways: one involving a Dimroth rearrangement and another involving direct nucleophilic attack followed by cyclization. The calculations showed that the second route had a lower activation energy barrier, indicating it was the more favorable and likely pathway. benthamdirect.com
These theoretical studies can explain experimentally observed regioselectivity. In cases where asymmetrical reagents can lead to multiple products, computational analysis of activation energies and local reactivity indices (like Fukui functions) can correctly predict which isomer will be predominantly formed. researchgate.netnih.gov This predictive capability is invaluable for optimizing reaction conditions to maximize the yield of the desired product, such as this compound.
Biotransformation and Metabolism Prediction:
Understanding the metabolic fate of a potential drug is critical for its development. In silico biotransformation prediction tools simulate the metabolic processes a compound is likely to undergo in the body. These tools employ two main strategies: a knowledge-based approach using databases of known metabolic reactions and a machine learning approach trained on extensive datasets of drug metabolism. macinchem.orgnih.gov
Software like BioTransformer can predict the metabolites of a parent compound, such as this compound, by applying a series of biotransformation rules. biotransformer.canih.gov These rules are derived from known enzymatic reactions, primarily those mediated by Cytochrome P450 (CYP) enzymes (Phase I metabolism) and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) (Phase II metabolism). biotransformer.canews-medical.net
For a nitrogen-containing heterocyclic compound like the one , common predicted metabolic transformations would include:
Oxidation: Hydroxylation of the aromatic rings or alkyl substituents, N-oxidation, and dealkylation mediated by CYP enzymes. nih.gov
Conjugation: Glucuronidation or sulfation of hydroxyl groups or the amino group. news-medical.net
The output of these prediction tools is a list of potential metabolites, often ranked by likelihood. This information is crucial for several reasons: it helps in the early identification of potentially toxic or active metabolites, guides the design of compounds with improved metabolic stability, and assists analytical chemists in identifying metabolites in experimental samples. news-medical.netnih.gov
The table below lists common biotransformations that could be predicted for the this compound scaffold.
| Transformation Type | Enzyme Family | Potential Modification |
| Phase I: Oxidation | Cytochrome P450 (CYP) | Aromatic hydroxylation on the pyridine or pyrazole ring. |
| Phase I: Oxidation | Cytochrome P450 (CYP) | N-oxidation of the pyridine nitrogen. |
| Phase II: Conjugation | UGTs | Glucuronide formation at the amino group or a hydroxylated metabolite. |
| Phase II: Conjugation | SULTs | Sulfate conjugate formation at the amino group. |
| Phase II: Conjugation | NATs | Acetylation of the primary amino group. |
This interactive table outlines the primary metabolic pathways likely to be involved in the biotransformation of this compound.
By integrating these computational predictions into the drug discovery pipeline, researchers can proactively address potential metabolic liabilities, leading to the development of safer and more effective therapeutic agents. nih.gov
Medicinal Chemistry Design Principles and Structure Activity Relationship Sar Studies Centered on the 4 Amino Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid Scaffold
Scaffold Hopping and Bioisosteric Replacements Strategies for Core Modification
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active compound with a structurally different moiety while retaining similar biological activity. This approach is often employed to explore novel chemical space, improve physicochemical properties, or circumvent existing patents. The pyrazolo[1,5-a]pyridine (B1195680) scaffold has been successfully utilized in scaffold hopping strategies, notably as a replacement for the imidazo[1,2-a]pyridine (B132010) core in the development of antitubercular agents. nih.gov This bioisosteric replacement maintains a similar three-dimensional orientation of key pharmacophoric features, allowing for comparable interactions with the biological target. nih.gov
Bioisosteric replacement is a more focused application of this principle, where a specific functional group is exchanged for another with similar steric and electronic properties. In the context of 4-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, the carboxylic acid and the amide resulting from its derivatization are common targets for bioisosteric modification. The carboxylic acid group, for instance, can be replaced with other acidic moieties like tetrazoles or acylsulfonamides to modulate acidity, lipophilicity, and metabolic stability. nih.gov Similarly, the amide bond in pyrazolo[1,5-a]pyridine-3-carboxamides can be replaced with bioisosteres such as 1,2,4-triazoles to enhance metabolic stability and potency. acs.org
A notable example of bioisosteric replacement involves the modification of the 4-amino group. While this group is often crucial for establishing key interactions with the target protein, its replacement with other hydrogen-bonding functionalities can be explored to fine-tune binding affinity and selectivity. u-tokyo.ac.jp
Rational Design of Analogues for Enhanced Target Selectivity and Affinity
The rational design of analogues based on the this compound scaffold has been a fruitful approach for enhancing target selectivity and affinity. A prime example is the development of potent antitubercular agents. nih.gov Starting from the core scaffold, systematic modifications of the substituents on the pyrazolo[1,5-a]pyridine ring and the amide portion have led to significant improvements in activity against Mycobacterium tuberculosis.
One key area of exploration has been the amide side chain. The synthesis of a series of pyrazolo[1,5-a]pyridine-3-carboxamides with diverse amine substituents has revealed critical SAR insights. For instance, the introduction of a 4-(trifluoromethoxy)benzyl group at the amide nitrogen was found to be highly favorable for antitubercular activity. nih.gov Further modifications to this benzyl (B1604629) moiety, such as the incorporation of a second phenyl group to create a diaryl side chain, have been shown to enhance potency against drug-resistant strains of M. tuberculosis. nih.gov
The substitution pattern on the pyrazolo[1,5-a]pyridine core itself also plays a crucial role. Studies have shown that small alkyl groups, such as a methyl group at the 2-position and a methoxy (B1213986) or methyl group at the 5-position, are beneficial for antitubercular activity. nih.gov The following table summarizes the SAR of selected pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) analogues against the H37Rv strain of M. tuberculosis.
| Compound | R1 | R2 | R3 | MIC (µg/mL) |
| 1 | H | Me | 4-(trifluoromethoxy)benzyl | 0.02 |
| 2 | Me | Me | 4-(trifluoromethoxy)benzyl | 0.004 |
| 3 | Me | OMe | 4-(trifluoromethoxy)benzyl | 0.002 |
| 4 | Me | Me | 4'-fluoro-[1,1'-biphenyl]-4-ylmethyl | <0.002 |
| 5 | Me | OMe | 4'-fluoro-[1,1'-biphenyl]-4-ylmethyl | <0.002 |
Data sourced from scientific literature. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Approaches Utilizing the Compound
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the pyrazolo[1,5-a]pyridine scaffold, pharmacophore models have been developed to guide the design of new inhibitors for various targets. These models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features.
A typical pharmacophore model for a kinase inhibitor based on this scaffold would likely include:
A hydrogen bond acceptor feature corresponding to one of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system, which often interacts with the hinge region of the kinase.
A hydrogen bond donor feature from the 4-amino group, which can form crucial interactions within the ATP-binding pocket.
A hydrophobic or aromatic feature representing the core bicyclic system itself.
Additional features corresponding to the substituents at various positions, which can be tailored to interact with specific sub-pockets of the target kinase, thereby enhancing affinity and selectivity.
Ligand-based drug design approaches, which rely on the knowledge of known active molecules, have been instrumental in the optimization of pyrazolo[1,5-a]pyridine derivatives. By aligning a series of active analogues and analyzing their common structural features, researchers can deduce the key requirements for biological activity and design new compounds with improved properties.
Fragment-Based Drug Discovery (FBDD) Leveraging the Pyrazolo[1,5-a]pyridine Core
Fragment-based drug discovery (FBDD) is a drug discovery paradigm that starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then grown or linked together to produce more potent lead compounds. The this compound core possesses several characteristics that make it an attractive starting point for FBDD.
Its relatively small size and rigid bicyclic structure provide a well-defined platform for the presentation of functional groups in three-dimensional space. The inherent functionality of the core, including the amino and carboxylic acid groups, offers multiple points for diversification and fragment growth. In a hypothetical FBDD campaign, the pyrazolo[1,5-a]pyridine core could be identified as an initial hit that binds to a target of interest. Subsequent steps would involve elaborating this core by adding substituents at various positions to improve binding affinity and develop a lead compound.
Design of Covalent Modifiers and Allosteric Modulators Based on Compound Derivatives
The design of covalent modifiers has emerged as a powerful strategy for achieving high potency and prolonged duration of action. This approach involves incorporating a reactive functional group, or "warhead," into a ligand that can form a covalent bond with a specific amino acid residue in the target protein, typically a cysteine. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analogue of the pyrazolo[1,5-a]pyridine core, has been successfully employed in the design of covalent kinase inhibitors. nih.gov For example, an acrylamide (B121943) moiety can be appended to the scaffold, which can then act as a Michael acceptor and react with a cysteine residue in the kinase active site. nih.gov
Allosteric modulators represent another important class of drugs that bind to a site on the target protein distinct from the primary (orthosteric) binding site. This can lead to enhanced selectivity and a more nuanced modulation of protein function. The pyrazolo-fused heterocyclic scaffolds have shown promise in the development of allosteric modulators. For instance, derivatives of the related pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidine have been identified as negative allosteric modulators of metabotropic glutamate (B1630785) receptors. nih.govdiscovery.csiro.au This suggests that the this compound scaffold could also serve as a template for the design of allosteric modulators for various targets.
Strategic Incorporation of Functional Groups for Modulating Molecular Recognition and Binding
The strategic incorporation of various functional groups onto the this compound scaffold is a cornerstone of its optimization. Each functional group can play a specific role in molecular recognition and binding, influencing potency, selectivity, and pharmacokinetic properties.
Hydrogen Bond Donors and Acceptors: The 4-amino group is a key hydrogen bond donor, often forming critical interactions with the backbone of the target protein. The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system act as hydrogen bond acceptors. The carboxylic acid, or its amide derivatives, also provides opportunities for hydrogen bonding.
Hydrophobic Groups: The introduction of hydrophobic groups, such as alkyl or aryl substituents, can lead to favorable van der Waals interactions with nonpolar pockets in the target protein, thereby increasing binding affinity.
Halogens: Halogen atoms, particularly fluorine and chlorine, are often incorporated to modulate lipophilicity, improve metabolic stability, and in some cases, form halogen bonds with the target protein.
Polar Groups: The addition of polar groups, such as hydroxyl or methoxy groups, can enhance solubility and provide additional hydrogen bonding opportunities.
Application of Computational Tools in Guiding SAR Derivation and Lead Compound Optimization
Computational tools are indispensable in modern drug discovery, and their application has been instrumental in guiding the SAR derivation and optimization of pyrazolo[1,5-a]pyridine-based compounds. Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. Docking studies have been used to rationalize the observed SAR of pyrazolo[1,5-a]pyrimidine kinase inhibitors and to guide the design of new analogues with improved binding affinity. mdpi.com
Quantitative structure-activity relationship (QSAR) studies are another valuable computational approach. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel compounds and to identify the key structural determinants of activity. nih.govacs.org These models can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.
Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions and to understand the molecular basis of ligand recognition.
Preclinical Pharmacological Investigations and Molecular Mechanisms of Action of 4 Amino Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid Derivatives
Target Identification and Validation Methodologies in In Vitro Biochemical Assays
The initial stages of characterizing a new chemical entity involve identifying its biological target and validating this interaction through robust in vitro biochemical assays. For derivatives of 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid, these studies are essential to determine the specific enzymes, receptors, or other proteins they modulate.
Enzyme Kinetics and Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)
A primary mechanism of action for many pyrazolopyridine derivatives is the inhibition of protein kinases, a large family of enzymes that play critical roles in cellular signaling. rsc.org The inhibitory activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of purified enzymes.
Various pyrazolopyridine isomers have been identified as potent inhibitors of several kinases. For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown strong inhibitory activity against TANK-binding kinase 1 (TBK1), with IC50 values as low as 0.2 nM. researchgate.net Other derivatives of the same scaffold have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), including the drug-resistant L1196M mutant, with IC50 values below 0.5 nM. nih.gov Additionally, pyrazolo[3,4-b]pyridines have demonstrated nanomolar inhibition of the c-Met kinase.
Beyond kinases, pyrazolopyridine derivatives have been shown to inhibit other enzyme classes. For example, Pyrazolo[4,3-c]pyridine sulfonamides were found to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov
Kinetic studies are employed to understand how these derivatives inhibit their target enzymes. For example, many kinase inhibitors derived from this scaffold act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins. rsc.org This competitive mechanism is a common strategy in kinase inhibitor design.
| Compound Class | Enzyme Target | Inhibition Value | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | IC50 = 0.2 nM | researchgate.net |
| 1H-pyrazolo[3,4-b]pyridine derivative | ALK-L1196M | IC50 < 0.5 nM | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative | c-Met | IC50 = 4.27 nM | rsc.org |
| Pyrazolo[4,3-c]pyridine sulfonamide | hCA I | Ki = 95.5 nM | nih.gov |
Receptor Binding Assays and Determination of Dissociation Constants (Kd)
Receptor binding assays are fundamental in identifying and characterizing compounds that interact with cell surface or intracellular receptors. These assays measure the affinity of a ligand (the pyrazolopyridine derivative) for a receptor. Radioligand binding assays are a common technique, where a radiolabeled ligand with known affinity for the receptor is used in a competitive binding experiment with the test compound.
Studies on pyrazolopyridine derivatives have demonstrated their activity as antagonists at adenosine (B11128) receptors. Specifically, certain derivatives have been shown to act as competitive antagonists at brain adenosine A1 receptors. acs.org In these studies, the ability of the pyrazolopyridine compounds to inhibit the binding of a selective A1 agonist was measured in rat cerebral cortical membranes, confirming their direct interaction with the receptor. acs.org Schild analysis from these experiments can yield dissociation constants (Kd), providing a quantitative measure of binding affinity.
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To understand the molecular basis of interaction between a pyrazolopyridine derivative and its protein target, various biophysical techniques can be employed. While methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide real-time data on binding kinetics and thermodynamics, computational methods are also widely used.
Molecular docking is a computational technique frequently used to predict the binding mode of pyrazolopyridine derivatives within the active site of their target protein. researchgate.net For example, docking studies of a potent TBK1 inhibitor revealed key interactions with amino acid residues in the kinase's active site, explaining its high affinity. researchgate.net Similarly, the binding patterns of c-Met inhibitors have been investigated through molecular docking to understand their interaction with the enzyme's active site. rsc.org These computational studies are invaluable for rational drug design and for interpreting structure-activity relationship (SAR) data, guiding the synthesis of more potent and selective derivatives.
Cellular Pharmacodynamics and Signaling Pathway Modulation
While in vitro biochemical assays confirm direct target interaction, cellular assays are necessary to understand a compound's activity in a more complex biological environment. These studies investigate whether the compound can access its intracellular target, engage with it, and produce a downstream functional effect.
Investigation of Cellular Uptake and Efflux Mechanisms (e.g., Transporter Interactions)
For a drug to be effective against an intracellular target, it must first cross the cell membrane. The mechanisms of cellular uptake and efflux are critical determinants of a compound's intracellular concentration and, consequently, its efficacy.
Studies on related fused heterocyclic systems, such as pyrazoloacridines, have utilized spectrofluorometric methods to continuously monitor their uptake and efflux in living cells. researchgate.net Research has shown that structural factors significantly influence the rate of cellular uptake. For example, the presence of hydrophobic substituents, such as a methoxy (B1213986) group (-OCH3), markedly favors the cellular uptake of these compounds, likely through passive diffusion across the lipid bilayer. researchgate.net Conversely, hydrophilic substituents like a hydroxyl group (-OH) can lead to a very low rate of cellular uptake. researchgate.net
Furthermore, these studies have investigated the role of active efflux pumps, which are a major cause of multidrug resistance in cancer. It was found that for certain pyrazoloacridine (B1679931) structures, the rate of active efflux by the P-glycoprotein pump was not significantly determined by the compound's structure or its hydrophobic/hydrophilic character, suggesting that high passive uptake rates could potentially overcome efflux-mediated resistance. researchgate.net
Intracellular Localization and Target Engagement Studies in Cellular Models
Confirming that a compound reaches and binds to its intended target within a cell is a critical step in preclinical validation. This is known as target engagement.
Indirect evidence of target engagement can be obtained by measuring the modulation of downstream signaling pathways. For example, a 1H-pyrazolo[3,4-b]pyridine derivative identified as a TBK1 inhibitor was shown to effectively inhibit the downstream interferon signaling pathway in stimulated macrophage and monocyte cell lines. researchgate.net In another study, a pyrazolopyridine derivative, AM-57, was found to interfere with the Herpes Simplex Virus Type-1 (HSV-1) life cycle. Its engagement with viral or host targets was confirmed by observing a significant decrease in the expression of key viral proteins, such as ICP27 and gD, within infected cells. nih.govmdpi.com
More direct and quantitative methods for confirming target engagement in a cellular environment are becoming increasingly important. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique based on the principle that ligand binding stabilizes a target protein against thermal denaturation. researchgate.netnih.gov This method allows for the direct measurement of a compound's binding to its endogenous target in intact cells or cell lysates, providing definitive proof of engagement. researchgate.netnih.gov While specific CETSA data for this compound derivatives are not widely published, the methodology has been successfully applied to other pyrazole-based inhibitors, demonstrating its utility for this class of compounds. acs.org
To visualize the distribution of these compounds within cells, fluorescently-tagged derivatives can be synthesized. Advances in fluorescent pyrazole (B372694) derivatives have highlighted their potential as probes for bioimaging applications, which could be used to study their subcellular localization and accumulation in specific organelles. nih.gov
Analysis of Gene Expression and Protein Level Modulation in Cell-Based Assays
Direct studies on gene and protein modulation by this compound derivatives are not extensively documented in publicly available literature. However, research into the broader class of pyrazolo[1,5-a]pyridine (B1195680) and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds provides insight into their potential mechanisms. These compounds are frequently identified as potent protein kinase inhibitors, which modulate cellular signaling pathways by altering the phosphorylation state of key proteins. nih.govresearchgate.net
For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit various protein kinases, including PI3Kγ and PI3Kδ. acs.org Inhibition of these kinases directly affects downstream signaling cascades, such as the phosphorylation of AKT S473, a critical node in cell survival and proliferation pathways. acs.org In cellular assays, specific derivatives potently inhibited this phosphorylation event, demonstrating a clear modulation of protein activity. acs.org Furthermore, some derivatives have been observed to induce phenotypic changes in immune cells, such as repolarizing M2 macrophages to an M1 phenotype, a process governed by complex changes in gene expression and protein signaling. acs.org
While these findings pertain to closely related heterocyclic systems, they suggest that derivatives of this compound likely exert their biological effects through similar mechanisms involving the targeted inhibition of protein kinases and subsequent modulation of cellular signaling pathways. Future research should aim to characterize the specific kinases targeted by this scaffold and profile the resulting changes in gene and protein expression to fully elucidate their molecular mechanisms.
In Vitro Efficacy Studies and Phenotypic Screening Approaches (Mechanistic Focus)
Derivatives of this compound, specifically pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated exceptional in vitro efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Phenotypic screening has identified compounds with potent, low nanomolar inhibitory activity against both drug-sensitive (H37Rv) and drug-resistant strains of Mtb. nih.govnih.gov
The antitubercular activity of these compounds highlights their potential to overcome existing drug resistance mechanisms. Many derivatives exhibit potent efficacy against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb strains, with Minimum Inhibitory Concentration (MIC) values often remaining in the low nanomolar range, comparable to or exceeding the potency of standard treatments. nih.gov
Table 1: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) Derivatives
| Compound ID | R Group Modification | MIC H37Rv (µg/mL) | MIC rINH Strain (µg/mL) | MIC rRMP Strain (µg/mL) |
|---|---|---|---|---|
| 6a | 4-(trifluoromethoxy)benzyl | 0.013 | <0.002 | <0.002 |
| 6d | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl | <0.002 | <0.002 | <0.002 |
| 6j | (5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)methyl | <0.002 | <0.002 | <0.002 |
| 6l | (5-(4-(trifluoromethoxy)phenyl)thiophen-2-yl)methyl | <0.002 | 0.002 | <0.002 |
Data sourced from studies on diaryl derivatives of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold. nih.gov
In addition to activity against replicating bacteria, some derivatives have shown efficacy in the Low Oxygen Recovery Assay (LORA), an in vitro model for assessing activity against persistent, non-replicating Mtb. nih.gov This suggests a potential mechanism for shortening tuberculosis treatment duration. Cytotoxicity screenings against mammalian cell lines, such as Vero cells, have often shown high selectivity indices, indicating that the potent antibacterial effect is not due to general cellular toxicity. nih.gov
Mechanistic Studies of Biotransformation and Distribution in Preclinical Models
The specific metabolic pathways for derivatives of this compound have not been fully elucidated. However, insights can be drawn from studies on structurally related aminopyridine compounds. The metabolism of aminopyridines can be limited, with a significant portion of the parent drug often excreted unchanged. nih.gov
When metabolism does occur, it is typically an oxidative process mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov For 4-aminopyridine (B3432731) (4-AP), metabolism is a minor elimination route, but the formation of 3-hydroxy-4-AP and its subsequent sulfated conjugate has been identified. nih.gov Reaction phenotyping studies suggest that CYP2E1 is a likely contributor to this hydroxylation, although other enzymes may play a minor role. nih.gov In other heterocyclic systems containing a pyrazole ring, metabolism by CYP isoforms such as CYP1A2 and CYP3A4 has been shown to result in N-demethylation and desmethylation products. nih.gov For more complex aminopiperidine-containing drugs, N-dealkylation catalyzed primarily by CYP3A4 is a major metabolic route. acs.org
Therefore, it is plausible that the biotransformation of this compound derivatives could involve:
Hydroxylation of the pyridine (B92270) or pyrazole ring, potentially mediated by CYP2E1.
N-dealkylation or N-oxidation if the derivatives contain appropriate side chains, likely involving CYP3A4. nih.govacs.org
Conjugation (e.g., sulfation or glucuronidation) of hydroxylated metabolites.
The rate and pathway of metabolism are highly dependent on the specific substituents on the core scaffold. nih.gov
The distribution of drugs within preclinical systems is significantly influenced by membrane transport proteins. mhmedical.com The two main superfamilies involved are the ATP-binding cassette (ABC) transporters, which are typically efflux pumps, and the solute carrier (SLC) transporters, which primarily handle the influx of small molecules into cells. mhmedical.comresearchgate.net
While specific transporter interactions for this compound derivatives have not been reported, the structure of these compounds suggests a potential for interaction with various SLC transporters. nih.govnih.gov SLCs are crucial for the uptake of nutrients, ions, and drugs into tissues such as the intestine, liver, and kidney, and across the blood-brain barrier. mhmedical.comnih.gov
Given the amino acid-like features of the parent compound, transporters that handle amino acids or similarly structured molecules are of particular interest. These may include:
Organic Anion-Transporting Polypeptides (OATPs/SLCO) : Mediate the uptake of a wide range of endogenous compounds and xenobiotics. mdpi.com
Organic Anion/Cation Transporters (OATs/OCTs/SLC22) : A large family responsible for the transport of diverse drugs and metabolites. nih.gov
Peptide Transporters (PEPTs) : Involved in the uptake of small peptides and peptide-like drugs. nih.gov
The expression levels of these transporters in different tissues and in disease states, such as cancer, can significantly impact a drug's efficacy and disposition. mdpi.com Future preclinical studies should investigate which specific SLC or ABC transporters recognize derivatives of this scaffold to better predict their pharmacokinetic profiles and potential for targeted tissue distribution.
Pharmacological Characterization in Relevant Preclinical Disease Models (Emphasis on Molecular Endpoints)
The potent in vitro antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has been successfully translated into in vivo efficacy in murine models of tuberculosis. nih.govnih.gov The primary molecular endpoint in these studies is the reduction of bacterial load in the lungs of infected animals.
In an acute mouse model of tuberculosis using an autoluminescent H37Ra strain of Mtb, oral administration of lead compounds resulted in a significant reduction of the mycobacterial burden. nih.govnih.gov For example, one optimized diaryl derivative demonstrated a significant reduction in bacterial luminescence in the lungs of infected mice, indicating a potent bactericidal or bacteriostatic effect in vivo. nih.govresearchgate.net Similarly, another study on a related series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides showed a clear bactericidal effect, with lead compounds reducing lung bacterial colony-forming units (CFUs) by over 2-log units compared to untreated controls. plos.org
Table 2: Efficacy of Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Carboxamide Derivatives in Murine TB Models
| Compound Series | Animal Model | Molecular Endpoint | Outcome |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Mtb H37Ra (autoluminescent) infected mouse | Mycobacterial burden (luminescence) | Significant reduction in bacterial burden in lungs. nih.govnih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | Mtb H37Rv infected B6 mouse | Bacterial load (CFU count) | >2-log reduction in lung CFUs. plos.org |
In other disease contexts, such as cancer, pyrazolo[1,5-a]pyridine derivatives have also shown promise. A dual PI3Kγ/δ inhibitor from this class demonstrated acceptable pharmacokinetic properties and suppressed tumor growth in a MC38 syngeneic mouse model, linking the molecular mechanism of PI3K inhibition to an antitumor effect. acs.org These preclinical studies validate the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold and provide a strong basis for further development.
Biomarker Identification and Validation in Preclinical Settings for Mechanism of Action Confirmation
In the preclinical evaluation of this compound derivatives, biomarker identification is a pivotal step to confirm the compound's mechanism of action (MoA). Biomarkers serve as measurable indicators of a biological state or condition and can provide crucial evidence of target engagement and downstream pharmacological effects. The process involves identifying molecular, cellular, or physiological changes that occur in response to the drug candidate.
For derivatives of the pyrazolo[1,5-a]pyridine scaffold, which have been investigated for roles as kinase inhibitors and anti-inflammatory agents, potential biomarkers are often linked to specific signaling pathways. mdpi.comresearchgate.net For instance, if a derivative is designed to inhibit a particular mitogen-activated protein kinase (MAPK), relevant biomarkers would include the phosphorylation status of downstream proteins like ERK2, p38α, or JNK3. mdpi.com
The validation process in preclinical models, such as cell cultures and animal models of disease, is essential. This involves demonstrating that the biomarker is consistently and specifically modulated by the compound in a dose-dependent manner. This confirmation provides confidence that the observed therapeutic effects are a direct result of the intended MoA. For example, in studies of pyrazolo[1,5-a]quinazoline derivatives, researchers screened compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key biomarker for anti-inflammatory response. mdpi.com
Below is a table outlining potential types of biomarkers that could be used to confirm the mechanism of action for novel pyrazolo[1,5-a]pyridine derivatives in a preclinical setting.
| Biomarker Category | Specific Example | Application in MoA Confirmation | Research Context |
| Target Phosphorylation | Phospho-p38 MAPK | To confirm engagement of a p38 MAPK inhibitor, researchers would measure the reduction in the phosphorylated form of the p38 protein in treated cells or tissues. | Anti-inflammatory drug discovery mdpi.com |
| Gene Expression | mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-6) | For an anti-inflammatory agent, demonstrating a reduction in the transcription of key pro-inflammatory genes confirms its effect on cellular signaling pathways. | Inflammation research |
| Protein Secretion | Circulating levels of a specific cytokine | Measuring the decrease in secreted inflammatory proteins in the blood of an animal model provides in vivo evidence of the drug's pharmacological activity. | Preclinical efficacy studies |
| Cellular Activity | Inhibition of NF-κB transcriptional activity | To validate an anti-inflammatory MoA, one can measure the inhibition of this key transcription factor that regulates the immune response. | Cell-based screening assays mdpi.com |
This structured approach to biomarker identification and validation is fundamental to de-risking the progression of drug candidates into more advanced stages of development. It ensures that there is a clear, measurable link between the compound's molecular action and its physiological effect.
Advanced Imaging Techniques for In Vivo Target Engagement and Distribution in Preclinical Models
Advanced imaging techniques are indispensable tools in preclinical pharmacology for non-invasively visualizing and quantifying a drug's behavior in a living organism. nih.gov These methods provide invaluable insights into target engagement, biodistribution, and pharmacokinetics, which are critical for optimizing drug candidates. lu.se For derivatives of this compound, several imaging modalities can be employed.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are nuclear imaging techniques that involve radiolabeling the drug molecule with a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) isotope, respectively. By tracking the radiation, these methods can provide quantitative, real-time information on the distribution of the compound. This allows researchers to determine if the drug reaches its intended target tissue and to quantify its concentration and occupancy at the target site. researchgate.net
Magnetic Resonance Imaging (MRI) offers high-resolution anatomical imaging and can also be used to assess functional and metabolic changes in tissues in response to a drug. nih.gov While not typically used to directly image the drug molecule itself unless attached to a contrast agent, functional MRI (fMRI) can be used to map the metabolic activity in regions like the brain, providing indirect evidence of a drug's effect on its target. nih.gov
Optical Imaging , including fluorescence and bioluminescence imaging, is another powerful technique, particularly in small animal models. nih.gov This approach involves attaching a fluorescent probe to the drug molecule. The high sensitivity of optical imaging allows for the visualization of drug distribution and target engagement at a cellular or even subcellular level. nih.gov This method is especially useful in early-stage discovery for rapid screening and validation of drug candidates.
The table below summarizes the application of these advanced imaging techniques in the preclinical study of novel therapeutic compounds like pyrazolo[1,5-a]pyridine derivatives.
| Imaging Modality | Principle | Application for Pyrazolopyridine Derivatives | Advantages |
| PET (Positron Emission Tomography) | A radiolabeled version of the compound is administered, and emitted positrons are detected to map its location. | Quantify brain or tumor penetration, measure target receptor occupancy, and perform pharmacokinetic studies. researchgate.net | High sensitivity, quantitative data, translational to clinical use. nih.gov |
| SPECT (Single-Photon Emission Computed Tomography) | A radiotracer that emits gamma rays is attached to the compound to visualize its distribution. | Assess biodistribution in various organs and tumors over time. | Cost-effective compared to PET, wide availability of isotopes. |
| MRI (Magnetic Resonance Imaging) | Uses magnetic fields and radio waves to create detailed images of organs and tissues. mdpi.com | Provide anatomical context for drug distribution (when used with PET/SPECT) or measure functional changes (e.g., blood flow, metabolism) in response to the drug. | Excellent soft-tissue contrast, no ionizing radiation. nih.gov |
| Fluorescence Imaging | The compound is tagged with a fluorescent molecule, and an external light source is used to excite it for visualization. | Track drug delivery to specific cells or tissues in real-time in small animal models. nih.gov | High sensitivity, cost-effective, suitable for high-throughput screening. nih.gov |
By integrating these sophisticated imaging technologies into preclinical research, scientists can gain a comprehensive understanding of the in vivo behavior of this compound derivatives, facilitating the selection and development of the most promising therapeutic candidates.
Advanced Analytical Method Development and Validation for 4 Amino Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid and Its Preclinical Metabolites
Chromatographic Separation Techniques for Purity Profiling and Quantification
Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
For a polar, aromatic compound like 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice for purity profiling and quantification. UPLC, utilizing sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. waters.com
A typical method would employ a C18 stationary phase, which separates compounds based on hydrophobicity. Given the amine and carboxylic acid functional groups, the retention and peak shape of the analyte are highly dependent on the pH of the mobile phase. nih.gov An acidic mobile phase (e.g., pH 2.5-4) is generally used to suppress the ionization of the carboxylic acid and ensure the amino group is protonated, leading to sharp, symmetrical peaks. The mobile phase would typically consist of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (acetonitrile or methanol).
Method development would involve optimizing parameters such as column chemistry, mobile phase pH, gradient slope, and temperature to achieve baseline separation of the main peak from all known impurities. waters.comwaters.com UV detection is suitable due to the aromatic nature of the pyrazolo[1,5-a]pyridine (B1195680) ring system, with the detection wavelength selected based on the UV absorbance maximum of the analyte.
Validation of the method would be performed according to ICH guidelines, ensuring it is fit for its intended purpose. researchgate.net
Table 1: Representative HPLC/UPLC Method Parameters and Validation Summary
| Parameter | Condition/Specification |
|---|---|
| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantification (LOQ) | ~0.01% |
Gas chromatography (GC) is generally unsuitable for the direct analysis of polar, non-volatile compounds like amino acids and carboxylic acids, as they tend to decompose at the high temperatures of the GC injector. thermofisher.com Therefore, analysis of this compound by GC requires a chemical derivatization step to convert the polar functional groups into more volatile, thermally stable moieties. sigmaaldrich.com
The primary targets for derivatization are the active hydrogens on the amino (-NH₂) and carboxylic acid (-COOH) groups. thermofisher.com Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens to form trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com
Esterification followed by Acylation: The carboxylic acid is first converted to an ester (e.g., a methyl or propyl ester) using an alcohol under acidic conditions. The amino group is then acylated using an anhydride (B1165640) like trifluoroacetic anhydride (TFAA).
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a flame ionization detector (FID) or mass spectrometry (MS). thermofisher.com
Table 2: Potential GC Derivatization Strategies
| Derivatization Agent | Target Functional Group(s) | Resulting Derivative |
|---|---|---|
| MSTFA | -COOH, -NH₂ | TMS-ester, TMS-amine |
| Propyl Chloroformate | -COOH, -NH₂ | Propoxycarbonyl amine, Propyl ester |
| Pentafluoropropionic Anhydride (PFPA) / Heptafluorobutanol (HFOH) | -COOH, -NH₂ | Heptafluorobutyl ester, Pentafluoropropionyl amide |
During the synthesis of this compound, various process-related impurities may be formed, including starting materials, intermediates, and positional isomers (e.g., 2-, 5-, 6-, or 7-amino isomers). The analytical method must be able to resolve the main compound from all these potential impurities to ensure accurate purity assessment.
The separation of positional isomers can be particularly challenging due to their similar physicochemical properties. sielc.com Method development would focus on exploiting subtle differences in their polarity and pKa. This can be achieved by systematically adjusting:
Mobile Phase pH: Fine-tuning the pH can alter the ionization state of the different isomers, leading to changes in retention time.
Stationary Phase: While C18 is a common starting point, other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivities. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative. helixchrom.com
Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different hydrogen bonding interactions.
Forced degradation studies (exposing the drug substance to acid, base, oxidation, heat, and light) are performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Table 3: Potential Related Substances and Isomers
| Compound Name | Type | Potential Origin |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Intermediate | Incomplete amination |
| Ethyl 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylate | Intermediate | Incomplete hydrolysis |
| 5-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid | Positional Isomer | Non-selective synthesis |
| Oxidized degradation product | Degradant | Oxidative stress |
Quantitative Analytical Methodologies for Trace Analysis and Concentration Determination
For the quantification of this compound and its metabolites in preclinical samples (e.g., plasma, urine, tissue homogenates), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. jchps.com This technique offers unparalleled sensitivity and selectivity, allowing for the measurement of concentrations at the picogram to nanogram per milliliter level. ijprajournal.com
The method involves separating the analyte from endogenous matrix components using UPLC, followed by detection with a triple quadrupole mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (usually the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix. researchgate.net A stable isotope-labeled internal standard is almost always used to ensure the highest accuracy and precision.
GC-MS can also be used for quantification in biological matrices, but it requires the same derivatization steps discussed in section 8.1.2 to make the analyte and its metabolites volatile. springernature.com
Table 4: Hypothetical LC-MS/MS Parameters for Preclinical Analysis
| Parameter | This compound | Hypothetical Metabolite (Hydroxylated) |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 178.1 | 194.1 |
| Product Ion (m/z) | 134.1 (Loss of CO₂) | 150.1 (Loss of CO₂) |
| Internal Standard | ¹³C₂, ¹⁵N-labeled parent compound | ¹³C₂, ¹⁵N-labeled metabolite |
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a pharmaceutical reference standard without the need for a specific standard of the same compound. acanthusresearch.com It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com
In a typical ¹H qNMR experiment, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). acs.org The sample is dissolved in a suitable deuterated solvent, and a ¹H NMR spectrum is acquired under specific quantitative conditions (e.g., ensuring a long relaxation delay).
The purity of the analyte is calculated by comparing the integral of a well-resolved, unique proton signal from the analyte with the integral of a known signal from the internal standard. nih.gov This technique provides a direct measurement of purity and is complementary to chromatographic methods, which measure purity relative to the total detected impurities. acanthusresearch.com
Table 5: Illustrative qNMR Experiment for Purity Assessment
| Parameter | Value/Condition |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Analyte Signal for Integration | Aromatic proton on pyrazolo[1,5-a]pyridine ring (e.g., H-2 or H-7) |
| Internal Standard Signal for Integration | Olefinic protons of Maleic Acid (~6.2 ppm) |
| Relaxation Delay (D1) | > 5 x T₁ of the slowest relaxing proton |
| Number of Scans | ≥ 16 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium formate |
| Dimethyl sulfone |
| Ethyl 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylate |
| Formic Acid |
| Maleic Acid |
| Methanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Pentafluoropropionic Anhydride (PFPA) |
| Propyl Chloroformate |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Trifluoroacetic anhydride (TFAA) |
Validation Parameters (Selectivity, Linearity, Accuracy, Precision, Limits of Detection, Limits of Quantification) for Preclinical Biological Samples
The quantitative analysis of this compound and its primary preclinical metabolites in biological matrices, such as plasma, urine, and tissue homogenates, is critical for pharmacokinetic and toxicokinetic studies. A sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the industry standard for such applications. Method validation is performed in accordance with international regulatory guidelines to ensure data reliability.
Methodology Synopsis: A reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be developed. A stable isotope-labeled internal standard (SIL-IS) of this compound would be synthesized and used to ensure the highest accuracy. Sample preparation would typically involve protein precipitation or solid-phase extraction (SPE) to remove matrix interferences.
Validation Parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences is paramount. Selectivity is assessed by analyzing blank matrix samples from at least six different sources. The chromatograms are examined for any interfering peaks at the retention time of the analyte and its internal standard. No significant interference should be observed at the respective retention times.
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is applied, and a correlation coefficient (r²) of >0.99 is typically required.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate (n=5 or more) on different days. The acceptance criteria are generally within ±15% deviation from the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% for precision.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. The LOQ is established as the lowest concentration on the calibration curve that meets the accuracy (within ±20% of nominal) and precision (CV ≤20%) criteria.
Interactive Data Table: Representative LC-MS/MS Validation Data in Rat Plasma
| Parameter | Acceptance Criteria | Result for this compound |
| Linearity Range | r² > 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| Selectivity | No interference at analyte RT | Pass |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | 3.8% to 9.2% |
| Lower Limit of Quantification (LLOQ) | Acc & Prec ≤20% | 1 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | 0.3 ng/mL |
| Extraction Recovery | Consistent and reproducible | 85.2% - 91.5% |
| Matrix Effect | CV ≤ 15% | 7.8% |
Chiral Separation Techniques for Enantiomeric Purity Determination of Chiral Derivatives
Should any chiral derivatives of this compound be synthesized or identified as metabolites, the determination of enantiomeric purity is a regulatory requirement. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is the preferred technique for this purpose due to its high resolution and efficiency. chromatographyonline.com
Methodology Synopsis: The primary approach involves screening a variety of chiral stationary phases (CSPs) with different mobile phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. nih.gov Supercritical Fluid Chromatography (SFC) is often favored over HPLC for its advantages in speed, reduced solvent consumption, and higher efficiency. chromatographyonline.com
Key Considerations for Method Development:
Column Screening: A range of CSPs (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ) would be screened.
Mobile Phase Optimization: For SFC, the mobile phase typically consists of supercritical CO₂ and a polar organic co-solvent (e.g., methanol, ethanol, isopropanol) with an additive (e.g., isopropylamine, trifluoroacetic acid) to improve peak shape and resolution. For HPLC, normal-phase (e.g., hexane/ethanol) or polar organic modes are common. nih.gov
Detection: UV detection is standard, though mass spectrometry can be coupled for greater sensitivity and specificity. researchgate.net
Interactive Data Table: Example Chiral SFC Separation Parameters
| Parameter | Condition |
| Instrument | Supercritical Fluid Chromatography (SFC) System |
| Column | Chiralpak® IC (150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO₂ / Methanol (with 25mM Isopropylamine) (96:4 v/v) |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 280 nm |
| Resolution (Rs) between enantiomers | > 2.0 |
Impurity Profiling, Degradation Product Analysis, and Stability Indicating Methodologies
Impurity profiling is the identification and quantification of all potential impurities in the active pharmaceutical ingredient (API). biomedres.us A stability-indicating analytical method is one that can accurately measure the decrease in the amount of the API due to degradation. Forced degradation (stress testing) is a critical component of developing such a method.
Forced Degradation Studies: The API is subjected to conditions more severe than those used for accelerated stability testing to generate potential degradation products. pnrjournal.com Typical stress conditions include:
Acid Hydrolysis: 0.1 M HCl at 60°C
Base Hydrolysis: 0.1 M NaOH at 60°C
Oxidation: 3% H₂O₂ at room temperature
Thermal Degradation: 105°C for 24 hours
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Analytical Methodology: A stability-indicating HPLC method with UV detection is developed to separate the parent compound from all process-related impurities and degradation products. LC-MS is used to identify and characterize the degradation products by determining their mass-to-charge ratios and fragmentation patterns. resolvemass.canih.gov
Interactive Data Table: Summary of Forced Degradation and Potential Impurities
| Stress Condition | % Degradation | Impurity (m/z) | Proposed Structure/Modification |
| Acid Hydrolysis (0.1 M HCl) | ~12% | 207.08 | Hydrolysis of amino group to hydroxyl |
| Base Hydrolysis (0.1 M NaOH) | ~8% | 147.05 | Decarboxylation |
| Oxidative (3% H₂O₂) | ~15% | 205.06 | N-oxide formation |
| Thermal (105°C) | ~5% | 147.05 | Decarboxylation |
| Photolytic (UV/Vis) | No significant degradation | - | Stable |
Quality Control and Analytical Assurance Strategies in Research and Development
A robust quality control (QC) system is essential throughout the R&D lifecycle to ensure the integrity of non-clinical and clinical studies. This system is built upon a foundation of well-defined procedures, validated methods, and comprehensive documentation.
Key QC Strategies:
Reference Standard Management: A well-characterized reference standard of this compound is established, with its purity and identity confirmed by multiple analytical techniques (e.g., NMR, MS, elemental analysis).
Specification Setting: Specifications, which are a set of tests and acceptance criteria, are established for the drug substance to ensure batch-to-batch consistency. These typically include tests for appearance, identity, assay (purity), specific and unspecified impurities, and residual solvents.
Method Validation and Transfer: All analytical methods used for release testing and stability studies must be fully validated according to ICH guidelines. When testing is transferred to a different laboratory, a formal method transfer process is executed.
Stability Testing: A comprehensive stability program is implemented to determine the re-test period for the drug substance and the shelf-life of the drug product. This involves storing samples under various temperature and humidity conditions (long-term, intermediate, and accelerated) and testing them at predetermined intervals.
Documentation and Data Integrity: All analytical activities, from method development to routine testing, are meticulously documented. Adherence to data integrity principles is crucial to ensure that all data is attributable, legible, contemporaneous, original, and accurate (ALCOA).
Future Directions and Emerging Research Avenues for 4 Amino Pyrazolo 1,5 a Pyridine 3 Carboxylic Acid
Exploration of Novel and Unconventional Synthetic Methodologies
The development of efficient, sustainable, and versatile synthetic routes is crucial for exploring the chemical space around the pyrazolo[1,5-a]pyridine (B1195680) core. Future research is increasingly focused on moving beyond traditional batch chemistries towards more advanced and greener alternatives. nih.gov
Flow Chemistry: This technology offers significant advantages for the synthesis of pyrazolo[1,5-a]pyridine derivatives, including improved safety, scalability, and reaction control. For instance, the synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate has been achieved in quantitative yield using a flow process, highlighting its potential for efficient and large-scale production without the need for extensive purification. chemrxiv.org The use of continuous-flow microreactors can also enable multi-step reactions to be performed in a single, streamlined unit, reducing waste and reaction times. mdpi.com From a green chemistry perspective, flow chemistry holds incredible potential for sustainable synthesis. rsc.org
Electrochemistry: Organic electrosynthesis is emerging as a powerful and environmentally benign tool for constructing nitrogen-containing heterocycles. colab.ws Electrochemical methods can facilitate unique chemical transformations under mild conditions. While direct electrosynthesis of the title compound is a future prospect, related structures like CN-substituted imidazo[1,5-a]pyridines and dipyrazolo fused pyridines have been successfully synthesized using electrochemical approaches. mdpi.comcolab.ws These methods often reduce the need for harsh chemical oxidants or reagents, aligning with the principles of green chemistry.
Photoredox Catalysis: As a key pillar of modern synthetic chemistry, photoredox catalysis offers novel pathways for the formation and functionalization of heterocyclic compounds. rsc.org This methodology uses light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. The application of photoredox catalysis to the pyrazolo[1,5-a]pyridine scaffold is a promising future avenue for creating complex derivatives under mild conditions, expanding the accessible chemical diversity for drug discovery and materials science.
Other innovative methods such as microwave-assisted synthesis, sonochemistry, and novel catalytic systems (e.g., gold or palladium-catalyzed reactions) continue to be refined, offering reduced reaction times and improved yields for this class of compounds. nih.govtheconduit.com
| Methodology | Key Advantages | Example Application (Related Scaffolds) |
| Flow Chemistry | Enhanced safety, scalability, high yields, reduced purification | Synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate in quantitative yield chemrxiv.org |
| Electrochemistry | Green and sustainable, avoids harsh reagents, novel reactivity | Synthesis of CN-substituted imidazo[1,5-a]pyridines and dipyrazolo fused pyridines mdpi.comcolab.ws |
| Photoredox Catalysis | Mild reaction conditions, unique bond formations, access to complex molecules | General functionalization of heterocyclic compounds for drug discovery rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, solvent-free conditions | Regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines nih.govresearchgate.net |
| Cross-Dehydrogenative Coupling | High atom economy, uses green oxidants (e.g., O2), avoids prefunctionalization | Efficient synthesis of substituted pyrazolo[1,5-a]pyridines nih.govresearchgate.net |
Integration with Artificial Intelligence and Machine Learning for Accelerated Design, Synthesis, and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. proquest.com These computational tools can significantly reduce the time and cost associated with designing, synthesizing, and testing new molecules. nih.gov
Future applications in this area include:
Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid analogs before they are synthesized. researchgate.net
Retrosynthesis Prediction: Employing transfer learning and other advanced ML models to predict viable and efficient synthetic routes for complex and novel heterocycles, overcoming challenges related to low data availability for specific reaction types. chemrxiv.orgnih.gov
De Novo Design: Generating entirely new molecular structures based on the pyrazolo[1,5-a]pyridine core that are optimized for specific biological targets and desired chemical properties.
The integration of AI and ML promises to create a more efficient, data-driven cycle of design, synthesis, and testing, accelerating the discovery of new drug candidates and materials. theconduit.com
Advanced Materials Science Applications
The unique photophysical properties of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have positioned them as highly attractive candidates for advanced materials science applications. researchgate.netresearchgate.net
Development of Fluorescent Probes: Derivatives of this scaffold have been successfully developed as novel fluorophores for biological imaging. These probes exhibit desirable characteristics such as high quantum yields, excellent solvatochromism (changing color in different solvents), and sensitivity to their local environment. nih.govrsc.org
Lipid Droplet Probes: A pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) has been developed as a "turn-on" fluorescent probe for visualizing lipid droplets in living cells, which are important in various disease states. nih.govboehringer-ingelheim.com
pH Sensors: Another novel pyrazolo[1,5-a]pyridine-based probe was synthesized to monitor pH changes within cells, demonstrating a rapid response to acidic environments and high sensitivity. proquest.comnih.gov The tunable nature of their electronic structure allows for the rational design of probes with specific absorption and emission profiles, making them comparable to well-known commercial dyes. rsc.orgrsc.org
Organic Electronic Materials: The potential of these heterocycles extends to optoelectronics. Fused pyrimidine systems have been noted for their potential as organic semiconductors. researchgate.net Research on isomeric structures, such as nih.govnih.govconscience.catriazolo[1,5-a]pyridines, has demonstrated their successful application as host materials in high-efficiency green phosphorescent and delayed-fluorescence organic light-emitting diodes (OLEDs). acs.org This strongly suggests that the pyrazolo[1,5-a]pyridine core, with its inherent electronic and photophysical properties, is a promising candidate for the development of next-generation materials for displays, lighting, and other electronic devices.
Expansion of the Biological Target Landscape and Investigation of Novel Therapeutic Areas
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are well-established as versatile frameworks in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. nih.gov Future research will focus on expanding this target landscape to address unmet medical needs.
The known biological activities provide a strong foundation for exploring new therapeutic areas. The demonstrated success in inhibiting various protein kinases, for example, suggests potential applications in other signaling pathways implicated in different diseases.
| Therapeutic Area | Biological Target(s) | Reference |
| Oncology | Protein Kinases (EGFR, B-Raf, MEK, c-Met, TrkA), PI3Kα, PI3Kδ, AHR | nih.govcolab.wsrsc.orgnih.govrsc.orgmdpi.com |
| Infectious Diseases | Anti-Mycobacterium tuberculosis, Antiherpetic | theconduit.comresearchgate.net |
| Inflammatory Diseases | PI3Kδ, TLR4-TLR4∗ Dimerization | nih.govrsc.org |
| Urology | EP1 Receptor | acs.org |
Emerging research avenues include:
Neurodegenerative Diseases: Given their ability to modulate kinase pathways, these compounds could be investigated for targets involved in diseases like Alzheimer's.
Metabolic Disorders: Exploring the modulation of metabolic enzymes or receptors.
Rare and Neglected Diseases: The versatility of the scaffold makes it suitable for screening against targets relevant to diseases that receive less attention from major pharmaceutical companies. opensource.com
The continued exploration of structure-activity relationships (SAR) will be critical for developing derivatives with enhanced potency and selectivity for both established and novel targets. nih.gov
Development of Next-Generation Analytical Platforms for High-Throughput Screening and Mechanistic Elucidation
To efficiently explore the vast chemical and biological space of pyrazolo[1,5-a]pyridine derivatives, next-generation analytical and screening platforms are essential. High-throughput screening (HTS) has already proven effective in identifying lead compounds from this family. nih.gov
These in silico methods, when combined with automated, high-throughput in vitro assays, create a powerful discovery engine. This synergy allows for the rapid evaluation of large libraries of compounds, accelerating the identification of leads for new biological targets. Furthermore, advanced analytical techniques such as mass spectrometry and NMR spectroscopy, coupled with computational modeling, will continue to be vital for elucidating the mechanisms of action and reaction pathways involved in the synthesis and biological activity of these compounds.
Collaborative Research Paradigms and Open Science Initiatives to Advance Understanding of the Compound
The complexity of modern drug discovery and materials science necessitates a shift away from siloed research towards more collaborative and open models. theconduit.com Open science, which promotes the sharing of data, tools, and research findings, can accelerate progress by preventing the duplication of effort and leveraging collective intelligence. nih.govboehringer-ingelheim.com
Future advancement in the study of this compound and its derivatives will likely be driven by:
Public-Private Partnerships: Collaborations between academic labs, research institutes, and pharmaceutical companies can bridge the gap between basic research and clinical development. nih.gov Initiatives like the Developing Medicines through Open Science (DMOS) program actively support preclinical research in areas of pharmaceutical market failure. conscience.ca
Open Source Platforms: Pharmaceutical companies are increasingly engaging in pre-competitive collaboration, sharing early-stage research and data on platforms to tackle complex scientific challenges collectively. theconduit.comboehringer-ingelheim.com
Data Sharing Consortia: The establishment of shared databases for chemical structures, synthetic routes, screening results, and toxicity data for heterocyclic compounds would be an invaluable resource for the entire research community. nih.gov
By embracing these collaborative paradigms, researchers can create a more efficient and transparent ecosystem for innovation, ultimately speeding up the translation of scientific discoveries involving the pyrazolo[1,5-a]pyridine scaffold into tangible benefits for society. opensource.com
Q & A
Q. How to handle discrepancies between computational predictions and experimental bioactivity?
- Answer :
- Conformational analysis : Compare DFT-optimized structures with X-ray data to identify flexible regions affecting binding .
- Counter-screening : Test against off-target kinases to rule out polypharmacology .
Synthetic & Analytical Challenges
Q. What steps mitigate side reactions during cycloaddition or amidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
